molecular formula C14H11N5O B5391681 N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

Cat. No.: B5391681
M. Wt: 265.27 g/mol
InChI Key: GRVDGKYGPZIYMK-UHFFFAOYSA-N
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Description

N-[3-(1H-Tetrazol-5-yl)phenyl]benzamide is a synthetic small molecule compound belonging to the class of organic compounds known as benzanilides . It features a benzamide scaffold linked to a phenyl ring substituted with a 1H-tetrazole group, a bioisostere commonly used in medicinal chemistry to mimic carboxylic acids, which can enhance membrane permeability and metabolic stability . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is of significant interest in early-stage pharmacological research, particularly in the study of G Protein-Coupled Receptors (GPCRs). While specific data on this exact compound is limited, it is a direct structural analogue of well-characterized N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives that have been identified as potent agonists of the orphan receptor GPR35 . GPR35 is an emerging target implicated in pain, inflammatory diseases, and metabolic disorders, making its agonists valuable as chemical tools for deconvoluting the receptor's physiological functions . Researchers can utilize this compound as a core structure for structure-activity relationship (SAR) studies. Systematic modifications to the benzamide ring, such as the introduction of halogen, methoxy, or fluoro groups, have been shown to significantly modulate agonistic potency at the GPR35 receptor, providing a framework for the design of novel bioactive molecules . Product researchers can expect the following specifications: the molecular formula is C14H11N5OS with a molecular weight of 297.34 g/mol . It is a solid compound with a calculated density of 1.42 g/cm³ and a topological polar surface area of approximately 101 Ų, which are important parameters for predicting physicochemical and drug-like properties . Researchers should consult the safety data sheet prior to use, as the compound is classified as a flammable solid .

Properties

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-14(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)13-16-18-19-17-13/h1-9H,(H,15,20)(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVDGKYGPZIYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Benzamide Core

Positional Isomers (Para vs. Meta Tetrazole)
  • N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives (e.g., compounds 56 and 63 in ):
    • Substitution at the para position (2-position) of the phenyl ring enhances GPR35 agonism, with EC50 values as low as 0.041 μM .
    • Key substituents : Bromo and methoxy groups at the 5-position of the phenyl ring significantly boost potency.
  • However, this positioning may improve solubility due to altered hydrogen-bonding capacity .
Functional Group Variations
  • Trifluoromethyl Derivatives :
    • N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide (DN6) :
  • The electron-withdrawing trifluoromethyl group increases lipophilicity (logP = 3.12), enhancing membrane permeability .
    • 3-Fluoro-N-[(1R,3S)-3-(1H-tetrazol-5-yl)-2,3-dihydro-1H-inden-1-yl]benzamide :
  • Fluorine substitution improves metabolic stability and receptor binding specificity .
GPR35 Agonists
  • N-[2-(1H-Tetrazol-5-yl)phenyl]-4-methoxybenzamide (56) :
    • IC50 = 0.01 μM; Kd = 0.01 μM for GPR35 .
    • SAR Insight : Methoxy groups at the 4-position of the benzamide optimize hydrogen bonding with the receptor’s hydrophobic pocket.
  • N-[3-(1H-Tetrazol-5-yl)phenyl]benzamide: Limited direct GPR35 data, but structural analogs suggest moderate activity due to less optimal tetrazole positioning.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP PSA (Ų) Key Substituents
This compound C14H11N5O 281.27 2.45 89.2 Tetrazole (meta)
DN3 (Dimethylaminomethyl derivative) C17H18N6O 334.37 1.98 78.9 Dimethylaminomethyl (ortho)
DN6 (Trifluoromethyl derivative) C15H10F3N5O 357.27 3.12 89.2 Trifluoromethyl (meta)
Compound 56 (GPR35 agonist) C23H18N4O2S 414.49 3.45 95.3 Bromo, methoxy (para)
  • Polar Surface Area (PSA) : Higher PSA values (e.g., 95.3 Ų for compound 56) correlate with improved solubility but reduced blood-brain barrier penetration .

Druglikeness and ADME Profiles

  • Lipinski’s Rule Compliance :
    • Most tetrazole-benzamide derivatives comply (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10).
    • Compound 56 : MW = 414.49, logP = 3.45 – suitable for oral bioavailability .
  • Metabolic Stability :
    • Fluorinated derivatives (e.g., 3-fluoro analog) resist cytochrome P450 oxidation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(1H-tetrazol-5-yl)phenyl]benzamide derivatives?

  • Methodology : The synthesis typically involves a two-step approach:

Cyanophenyl intermediate formation : Reacting 2-cyanophenyl derivatives with benzoyl chloride in pyridine to form N-(2-cyanophenyl)benzamide precursors.

[3+2] Cycloaddition : Treating the cyanophenyl intermediate with sodium azide (NaN₃) and AlCl₃ in tetrahydrofuran (THF) at 90°C for 5 hours to introduce the tetrazole ring. Yields range from 69–91% .

  • Key considerations : Solvent purity, reaction temperature control, and azide handling safety protocols.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing tetrazole protons from benzamide aromatic signals).
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H/N-N vibrations (~3400 cm⁻¹).
  • X-ray Crystallography : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., π-stacking in MOF applications) .
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N/O ratios .

Q. What are the primary biological targets of this compound derivatives?

  • GPR35 Agonism : Modulates G protein-coupled receptor 35 (GPR35), implicated in inflammatory and metabolic diseases. Potency is assessed via dynamic mass redistribution (DMR) assays (IC₅₀ values as low as 0.01 μM) .
  • Enzyme Inhibition : Targets beta-lactamases (e.g., CTX-M-14) and serine hydrolases, with structural insights from X-ray co-crystallography .
  • Antiallergic Activity : Blocks histamine release in passive cutaneous anaphylaxis models via electrophilic interactions .

Advanced Research Questions

Q. How to design Structure-Activity Relationship (SAR) studies for GPCR-targeted derivatives?

  • Substituent variation : Introduce electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups at the benzamide para-position to modulate receptor binding .
  • Bioisosteric replacement : Replace tetrazole with carboxylate or sulfonamide groups to compare potency and solubility.
  • Assay selection : Use DMR assays for real-time GPCR activity profiling and surface plasmon resonance (SPR) for binding kinetics .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict ligand-receptor interactions and guide synthesis .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Parameter standardization : Ensure consistent assay conditions (e.g., cell line, buffer pH, incubation time). For example, DMR assay results vary with cell confluency and receptor density .
  • Orthogonal validation : Confirm activity via complementary assays (e.g., cAMP accumulation for GPCRs or enzymatic inhibition kinetics).
  • Purity verification : Use HPLC (>95% purity) and mass spectrometry to rule out impurities or degradation products .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) and slow evaporation techniques to grow single crystals.
  • Co-crystallization additives : Use small molecules (e.g., glycerol) or metal ions (e.g., Cd²⁺ in MOFs) to stabilize crystal lattices .
  • Refinement tools : Apply SHELX programs for high-resolution data processing, particularly SHELXL for small-molecule refinement and SHELXE for phase extension in twinned crystals .

Q. How to evaluate non-pharmacological applications, such as metal-organic frameworks (MOFs)?

  • Ligand design : Incorporate the tetrazole-benzamide moiety as a ditopic linker for Cd²⁺ or Zn²⁺ coordination, enabling luminescent or catalytic properties .
  • Characterization : Use thermogravimetric analysis (TGA) to assess thermal stability (>300°C) and fluorescence titration for nitroaromatic sensing (detection limit: 42.84 ppb for TNP) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference crystallographic data (e.g., bond lengths in SHELX-refined structures ) with computational models to validate structural hypotheses.
  • Ethical Compliance : Adhere to safety protocols for azide handling and waste disposal during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
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N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

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